Structural Class Antiproliferative Potency Range: A Cautionary Baseline for Differentiation
No direct comparative data exists for this specific compound. As a representative of the larger 4H-pyrido[1,2-a]pyrimidin-4-one diaryl urea class, its potential is illustrated by the class benchmark compound 4c, which achieved an IC50 of 0.7 µM against the MDA-MB-231 breast cancer cell line [1]. This was 3.6-fold more potent than the approved multi-kinase inhibitor Sorafenib (IC50 = 2.5 µM) in the same assay [1]. This serves as a class-level inference only. The specific 4-fluorophenyl and 2-methyl substituents on the target compound are predicted to alter kinase binding, but the magnitude and direction (gain or loss of potency/selectivity) remain unquantified. This evidence underscores the compound's value as a tool for mechanistic SAR studies, not as a pre-validated lead.
| Evidence Dimension | In vitro antiproliferative activity |
|---|---|
| Target Compound Data | Not available for this specific compound |
| Comparator Or Baseline | Class benchmark (compound 4c): IC50 = 0.7 µM; Sorafenib: IC50 = 2.5 µM |
| Quantified Difference | 3.6-fold improvement of the class benchmark over Sorafenib; target compound differentiation unknown |
| Conditions | Human breast cancer cell line MDA-MB-231, cell viability assay |
Why This Matters
Defines the potency range achievable within the chemotype, setting a quantitative expectation for SAR studies and informing the necessary comparator selection for future head-to-head profiling.
- [1] Yao, P., Zhai, X., Liu, D., Qi, B.H., Tan, H.L., Jin, Y.C. and Gong, P. (2010), Synthesis and Antiproliferative Activitiy of Novel Diaryl Ureas Possessing a 4H-Pyrido[1,2-a]pyrimidin-4-one Group. Arch. Pharm. Pharm. Med. Chem., 343: 17-23. View Source
